molecular formula C9H18N2O4 B7809775 tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate CAS No. 496836-38-5

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate

Cat. No. B7809775
M. Wt: 218.25 g/mol
InChI Key: NTLGHJCKGGSOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223794B2

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (1.95 g), EDCI (3.83 g), N-methylmorpholine (2.2 ml) and DMAP (2.44 g) were added to a solution of N-[(1,1-dimethylethoxy)carbonyl]glycine (3.5 g) in dichloromethane (60 ml) and then stirred at room temperature for 3 days. Dichloromethane (100 ml) was added and then the solution was washed with 2M hydrochloric acid (three times), NaHCO3 solution (three times) and water (three times) and then dried (MgSO4). The organic layer was separated and the aqueous layer was further extracted twice. The solvent was evaporated to give the sub-title compound (3.42 g).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CN[O:4][CH3:5].CCN=C=NCCC[N:14]([CH3:16])C.CN1CCOCC1.[CH3:24][C:25]([CH3:35])([O:27][C:28]([NH:30][CH2:31][C:32]([OH:34])=O)=[O:29])[CH3:26]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:5][O:4][CH2:16][NH:14][C:32](=[O:34])[CH2:31][NH:30][C:28](=[O:29])[O:27][C:25]([CH3:24])([CH3:26])[CH3:35] |f:0.1|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.83 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C)(OC(=O)NCC(=O)O)C
Name
Quantity
2.44 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with 2M hydrochloric acid (three times), NaHCO3 solution (three times) and water (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted twice
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COCNC(CNC(OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.